molecular formula C13H10O2S B13848631 1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

Cat. No.: B13848631
M. Wt: 230.28 g/mol
InChI Key: KROMWFWQAIFUPA-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one is unique due to the presence of both a hydroxyphenyl group and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H10O2S/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9,14H

InChI Key

KROMWFWQAIFUPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)O

Origin of Product

United States

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